1-(4-methylcyclohexyl)-1H-pyrazol-5-amine
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Overview
Description
1-(4-methylcyclohexyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylcyclohexyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylcyclohexylamine with a suitable pyrazole precursor. One common method is the cyclization of an appropriate hydrazine derivative with a 4-methylcyclohexanone under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylcyclohexyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclohexyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
1-(4-methylcyclohexyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohexyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylcyclohexyl)-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(4-methylcyclohexyl)-1H-imidazol-5-amine: Contains an imidazole ring instead of a pyrazole ring.
1-(4-methylcyclohexyl)-1H-pyrazol-4-amine: Another isomer with a different substitution position on the pyrazole ring.
Uniqueness
1-(4-methylcyclohexyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylcyclohexyl group adds steric hindrance and hydrophobic character, which can affect the compound’s interactions with molecular targets and its overall properties.
Biological Activity
1-(4-methylcyclohexyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C12H18N4 with a molecular weight of approximately 179.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The structure of this compound features a 4-methylcyclohexyl group attached to the pyrazole ring, influencing its physical and chemical properties. The unique substitution pattern on the pyrazole ring contributes to its distinct biological activity compared to other compounds in the same class.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action likely involves interference with microbial cellular processes, although specific targets remain to be fully elucidated.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation. This aspect makes it a candidate for further development in conditions characterized by chronic inflammation.
The precise mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific molecular targets such as enzymes or receptors related to disease pathways. Binding affinity studies and enzyme assays are crucial for understanding how this compound can modulate biological activity.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
Compound Name | CAS Number | Unique Features |
---|---|---|
1-methyl-3-(4-methylcyclohexyl)-1H-pyrazole | 1343251-54-6 | Contains an additional methyl group on the pyrazole ring. |
4-chloro-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine | 1851001-77-8 | Contains a chlorine substituent that may enhance reactivity. |
1-(cyclohexyl)-4-methylpyrazol-3-amine | 64749477 | Lacks the methyl group on the nitrogen, affecting polarity. |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with cyclohexyl substitutions exhibited enhanced activity compared to simpler analogs .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in a rat model of arthritis, demonstrating significant reductions in inflammatory markers when treated with compounds similar to this compound .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h6-9H,2-5,11H2,1H3 |
InChI Key |
ILURPSDIJNOBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2C(=CC=N2)N |
Origin of Product |
United States |
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